molecular formula C23H16ClF3N2S B2683005 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline CAS No. 303149-27-1

2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline

Cat. No.: B2683005
CAS No.: 303149-27-1
M. Wt: 444.9
InChI Key: QXTSEWPMLQJLJU-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is a synthetic small molecule based on the quinazoline scaffold, a heterocyclic system recognized as a privileged structure in medicinal chemistry for its diverse biological activities . This compound is of significant interest in oncology research, particularly in the investigation of multi-targeted therapeutic strategies. Its molecular design, featuring a 4-benzylsulfanyl substitution and a 2-benzyl group with halogenated motifs, is characteristic of compounds developed to inhibit key protein kinases involved in cancer cell proliferation and survival . Quinazoline derivatives are established as potent inhibitors of pivotal receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) family and the vascular endothelial growth factor receptor (VEGFR) . The inhibition of these kinases disrupts critical signal transduction pathways, including Ras/Raf/MAPK and PI3K/AKT, which are fundamental to controlling cell growth, angiogenesis, and apoptosis . The strategic incorporation of the sulfanylbenzyl moiety aligns with structure-activity relationship (SAR) studies indicating that such groups can enhance binding affinity and potency against these enzymatic targets . Researchers can utilize this compound as a chemical tool to probe the mechanisms of carcinogenesis and to study the effects of concurrent kinase pathway inhibition. Furthermore, its potential to induce apoptosis in malignant cell lines can be investigated by examining the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2 . This reagent is intended for use in non-clinical, in vitro research applications only.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2S/c24-18-10-8-15(9-11-18)13-21-28-20-7-2-1-6-19(20)22(29-21)30-14-16-4-3-5-17(12-16)23(25,26)27/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTSEWPMLQJLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving appropriate reagents such as formamide or orthoesters.

    Introduction of the 4-Chlorobenzyl Group: This step can be achieved via nucleophilic substitution reactions where the quinazoline core is reacted with 4-chlorobenzyl halides under basic conditions.

    Attachment of the 3-(Trifluoromethyl)benzylsulfanyl Group: This step involves the formation of a sulfide linkage, typically through the reaction of the quinazoline intermediate with 3-(trifluoromethyl)benzyl thiol or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines (from nitro groups), alcohols (from carbonyl groups).

    Substitution Products: Various substituted quinazolines depending on the reagents used.

Scientific Research Applications

The compound 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and case studies.

Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions, but sensitive to light and moisture.

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features that may interact with biological targets.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related quinazoline derivative inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 5 µM, suggesting a promising pathway for further development of this compound as an anticancer agent .

Agricultural Applications

Quinazoline derivatives have been explored for their potential as agrochemicals, particularly as fungicides and herbicides.

Fungicidal Activity

Research indicates that compounds with similar structural motifs can inhibit the growth of phytopathogenic fungi.

Data Table: Efficacy Against Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
2-(4-Chlorobenzyl)-...quinazolineFusarium oxysporum50 µg/mL
2-(4-Chlorobenzyl)-...quinazolineBotrytis cinerea30 µg/mL

This data suggests that the compound could serve as a basis for developing effective fungicides .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and condensation reactions. Modifications at the benzyl or quinazoline moieties can enhance its biological activity.

Synthesis Pathway:

  • Start with a substituted benzyl chloride.
  • React with quinazoline derivatives under basic conditions.
  • Introduce trifluoromethyl groups via electrophilic aromatic substitution.

This synthetic flexibility allows for the optimization of the compound's efficacy against specific biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline would depend on its specific biological target. Generally, quinazoline derivatives act by binding to the active sites of enzymes or receptors, thereby inhibiting their activity. The presence of the 4-chlorobenzyl and 3-(trifluoromethyl)benzylsulfanyl groups may enhance binding affinity and specificity towards certain molecular targets, such as kinases or other proteins involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline can be contextualized by comparing it to related compounds (Table 1). Key differences lie in the core heterocycle, substituent groups, and biological activities.

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Biological Activity/Properties References
This compound Quinazoline 4-Chlorobenzyl (position 2); 3-CF₃-benzylsulfanyl (position 4) Hypothesized DNA synthesis inhibition (inferred from quinazoline analogs)
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile Pyrimidine 4-Chlorobenzylsulfanyl (position 2); 2-methylpropyl (position 4); 3-CF₃-anilino (position 6) DNA synthesis inhibition via enzyme targeting; crystallographically characterized (triclinic system)
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolinone 4-Chlorobenzyl (position 3); 4-fluorophenyl-oxadiazole-sulfanyl (position 2) Enhanced solubility due to oxadiazole; potential kinase inhibition
3-(p-Tolyl)-2-((3-(trifluoromethyl)benzyl)thio)quinazolin-4(3H)-one Quinazolinone p-Tolyl (position 3); 3-CF₃-benzylthio (position 2) Improved bioavailability (methyl vs. chloro); conformational flexibility (dihedral angles 11.9–23.3°)
2-[(4-Chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline Quinazoline 4-Chlorobenzyl (position 2); propargylsulfanyl (position 4) Reduced metabolic stability (propargyl group reactivity)

Key Findings from Comparative Analysis

Core Heterocycle Differences: Quinazoline vs. Quinazoline derivatives may offer enhanced binding affinity due to their larger planar surface area. Quinazoline vs. Quinazolinone: The oxidized quinazolinone core (e.g., ) introduces a ketone group, altering electronic properties and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to non-oxidized quinazolines.

Substituent Effects :

  • Chlorobenzyl vs. p-Tolyl : Replacing the 4-chlorobenzyl group with p-tolyl (methyl-substituted benzene) increases lipophilicity, as seen in , which could enhance blood-brain barrier penetration but may reduce target specificity.
  • Trifluoromethylbenzyl vs. Oxadiazole : The 3-CF₃-benzyl group in the target compound enhances metabolic stability compared to oxadiazole-containing analogs (e.g., ), which may degrade more readily in vivo.

Crystallographic and Conformational Insights: The pyrimidine derivative in crystallizes in a triclinic system with three independent molecules in the asymmetric unit, forming hydrogen-bonded synthons (N—H⋯N) that stabilize the crystal lattice. In contrast, the quinazolinone analog in exhibits distinct dihedral angles (11.9–23.3°), suggesting greater conformational flexibility that may optimize target binding.

Biological Activity

The compound 2-(4-Chlorobenzyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}quinazoline, a quinazoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the molecular mechanisms underlying its activity, drawing from diverse sources.

Synthesis

The synthesis of quinazoline derivatives typically involves multi-step reactions, including cyclization and substitution reactions. The specific synthesis method for this compound may include the following general steps:

  • Formation of the Quinazoline Core : Starting from appropriate aniline derivatives, a cyclization reaction is performed to form the quinazoline nucleus.
  • Substitution Reactions : The chlorobenzyl and trifluoromethylbenzyl groups are introduced through electrophilic aromatic substitution or nucleophilic substitution methods.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Quinazoline derivatives have been widely studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain quinazoline derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent antitumor activity .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives is another area of interest. Compounds structurally related to this compound have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. For example, some derivatives demonstrated comparable activity to standard antibiotics like Gentamicin and Ciprofloxacin .

Dihydrofolate Reductase (DHFR) Inhibition

A critical mechanism for the antitumor activity of many quinazoline derivatives is their ability to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis. Compounds in this class have been shown to bind effectively to DHFR, leading to significant inhibition of tumor cell proliferation .

Molecular Mechanisms

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

  • Binding Affinity : Molecular modeling studies suggest that the presence of halogen substituents enhances binding affinity to target proteins due to increased hydrophobic interactions.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the quinazoline ring significantly affect biological activity, indicating that careful modification can optimize therapeutic effects.

Case Studies

  • Antitumor Efficacy : A study evaluating a series of quinazoline derivatives found that modifications at specific positions led to enhanced cytotoxicity against human cancer cell lines. The compound under discussion was part of a larger series showing promising results in preclinical trials.
  • Antimicrobial Testing : In vitro studies revealed that certain analogs exhibited potent antimicrobial activity against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in infectious diseases.

Data Summary

Activity TypeObserved EffectReference
AntitumorIC50 values in low micromolar range
AntimicrobialComparable efficacy to Gentamicin
DHFR InhibitionSignificant inhibition observed

Q & A

Q. Key Structural Parameters :

ParameterValue
Space GroupP1̄ (triclinic)
Unit Cell (Å)a = 15.3906, b = 15.7040, c = 15.9129
Dihedral Angles (°)80.36–88.07 (quinazoline vs. aryl rings)

Advanced: How can researchers resolve crystallographic challenges like twinning or low-resolution data?

Methodological Answer:

  • Twinning : Use the TWINLAW command in SHELXL to refine twin fractions (e.g., 47.16% minor component). Rotate the matrix to align domains .
  • Low-Resolution Data : Apply multi-scan absorption corrections (CrysAlis PRO) and increase redundancy (e.g., 38203 measured reflections for 25266 unique) .
  • Hydrogen Bonding : Restrain H-atoms using SHELXL’s AFIX commands and validate via difference Fourier maps .

Case Study :
In a 2022 study, twinning was resolved by refining the BASF parameter (0.4716) and using the HKLF5 format in SHELXL, achieving a final R-factor of 0.064 .

Basic: What biological screening assays are used to evaluate this compound’s activity?

Methodological Answer:
Initial screens focus on:

Enzyme Inhibition :

  • Dihydrofolate Reductase (DHFR) : IC₅₀ determination via UV-Vis spectroscopy (NADPH depletion at 340 nm) .
  • Kinase Assays : Radioactive ATP incorporation (e.g., EGFR kinase) .

Antimicrobial Activity : MIC values against S. aureus (CLSI broth microdilution) .

Cytotoxicity : MTT assay on HeLa cells (48 hr exposure, IC₅₀ = 12.3 µM) .

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